molecular formula C21H23N5O2S B6528999 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946329-79-9

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B6528999
CAS No.: 946329-79-9
M. Wt: 409.5 g/mol
InChI Key: KQHWQOJXBQGNTF-UHFFFAOYSA-N
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Description

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine sulfonamide group and a pyridin-4-yl moiety. This structure is of significant interest in medicinal chemistry for the development of novel pharmacologically active compounds. While specific data for this exact analog is limited, research on a closely related chemical series based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core has identified such compounds as novel, centrally penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists . These compounds were discovered through high-throughput screening and subsequent optimization to enhance potency at human M4 receptors (hM4 IC50s < 200 nM) and achieve attractive central nervous system (CNS) penetration, as demonstrated by a rat brain-to-plasma ratio (Kp) of 2.1 . The mechanism of action involves antagonism of muscarinic receptors, which are a class of G protein-coupled receptors (GPCRs). Despite lacking the prototypical basic amine moiety common to many mAChR antagonists, this chemotype acts as a pan-antagonist across M1-M5 receptor subtypes, thereby expanding the chemical diversity of known mAChR ligands . This compound is intended for research applications in chemistry and biology, serving as a valuable building block or ligand in receptor interaction studies and drug discovery efforts. The product is supplied for in-vitro studies exclusively. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-2-17-3-5-19(6-4-17)29(27,28)26-15-13-25(14-16-26)21-8-7-20(23-24-21)18-9-11-22-12-10-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHWQOJXBQGNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with piperazine and piperidine moieties, which are known to interact with various biological targets. Its molecular formula is C21H29N5O2SC_{21}H_{29}N_{5}O_{2}S with a molecular weight of 415.6g/mol415.6\,g/mol .

Property Value
Molecular FormulaC21H29N5O2S
Molecular Weight415.6 g/mol
IUPAC Name3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine
InChIInChI=1S/C21H29N5O2S/c1-2...
Canonical SMILESCCC1=CC=C(C=C1)S(=O)(=O)...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Core : The pyridazine ring is synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
  • Substitution with Piperidine : The pyridazine core is reacted with piperidine under basic conditions to introduce the piperidin-1-yl group.
  • Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution, where the pyridazine derivative reacts with 4-(4-ethylbenzenesulfonyl)piperazine .

The biological activity of 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is primarily attributed to its interaction with neurotransmitter receptors. The piperazine and piperidine components are known to modulate receptor activity, influencing various signaling pathways that can lead to therapeutic effects in conditions such as neurological disorders and cancer .

Therapeutic Applications

Research indicates potential applications in:

  • Neurology : The compound may serve as a ligand in receptor studies related to neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.
  • Oncology : Due to its structural properties, it may interact with cancer-related pathways, making it a candidate for further drug development .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into potential effects:

  • Study on Autotaxin Inhibition : Research on autotaxin inhibitors has shown that structural modifications can enhance pharmacokinetic properties while reducing side effects, suggesting a pathway for optimizing compounds like 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine for therapeutic use .
  • Piperazine Derivatives : A study on various piperazine derivatives indicated that modifications could lead to enhanced antipsychotic properties, which may also apply to this compound given its structural similarities .

Comparison with Similar Compounds

The table below compares 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine with other related compounds:

Compound Name Activity Notes
3-(Piperazin-1-yl)-1,2-benzothiazoleAntipsychoticKnown for modulation of dopamine receptors
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamideAnti-tubercularInvestigated for its impact on bacterial infections
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivativesTubulin inhibitorsStudied for potential cancer treatment

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent . Its structure suggests interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as anxiety and depression. Research indicates that similar compounds have shown efficacy in modulating receptor activity, which can influence various signaling pathways relevant to these conditions.

Case Study: Neurotransmitter Modulation
A study on related compounds demonstrated their ability to act as ligands for serotonin and dopamine receptors. This mechanism suggests that 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine could potentially exhibit similar effects, warranting further investigation into its pharmacological properties.

Biological Research

In biological research, this compound can serve as a tool for studying receptor interactions . Its unique combination of structural features allows for the exploration of new biochemical pathways and interactions with various biological targets.

Biological TargetPotential Interaction
Serotonin ReceptorsModulation of signaling pathways related to mood regulation
Dopamine ReceptorsInfluence on reward and pleasure pathways

Industrial Applications

From an industrial perspective, the compound could be utilized in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals. Its unique properties may allow it to serve as a building block for more complex molecules in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Pyridazine derivatives with piperazine or sulfonyl-piperazine substituents are widely explored for their kinase inhibitory activity. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents (Position 3) Substituents (Position 6) Molecular Weight (g/mol) Key Findings Reference ID
3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine (Target Compound) 4-Ethylbenzenesulfonyl-piperazine Pyridin-4-yl 422.5 Hypothesized p38α MAPK inhibition (structural similarity to MW069a)
MW069a (3-Phenyl-4-(pyridin-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine) 4-(Pyrimidin-2-yl)piperazine Pyridin-4-yl + Phenyl 424.4 Confirmed p38α MAPK inhibitor (IC₅₀ = 12 nM); co-crystallized in PDB 4EWQ
3-{4-[(3-Chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorobenzenesulfonyl-piperazine 3-Methylpyrazole 418.9 Improved metabolic stability due to chlorophenyl group; unconfirmed target
3-[4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenyl-4-sulfonyl-piperazine 3,4,5-Trimethylpyrazole 488.6 Enhanced lipophilicity; potential CNS penetration
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenyl-piperazine 4-Fluorophenyl 364.4 Serotonin receptor affinity (5-HT₁A, Ki = 45 nM)

Key Observations

Sulfonyl-Piperazine vs. Other Piperazine Derivatives: The 4-ethylbenzenesulfonyl-piperazine group in the target compound may improve solubility and kinase binding compared to non-sulfonylated piperazines (e.g., 4-methoxyphenyl-piperazine in ).

Position 6 Heterocycles :

  • Pyridin-4-yl (target compound and MW069a) facilitates π-π stacking in kinase active sites, as evidenced in the p38α MAPK complex (PDB 4EWQ) .
  • Pyrazole and trimethylpyrazole substituents () may enhance metabolic stability but reduce kinase affinity compared to pyridinyl groups.

Biological Activity :

  • MW069a () demonstrates confirmed p38α MAPK inhibition, suggesting the target compound’s structural similarity could imply analogous activity.
  • Fluorophenyl and methoxyphenyl derivatives () diverge into neurotransmitter receptor modulation, highlighting the scaffold’s versatility.

Preparation Methods

Cyclization Methods

The pyridazine ring is synthesized via cyclization of 1,4-dicarbonyl compounds with hydrazine derivatives. A widely adopted protocol involves:

Reagents :

  • 1,4-Diketone precursor (e.g., mucochloric acid derivatives)

  • Hydrazine hydrate (2.0–3.0 equiv)

  • Ethanol or methanol as solvent

Conditions :

  • Reflux at 78–85°C for 6–12 hours

  • Yields: 65–78%

Mechanistic Insight :
The reaction proceeds through hydrazone formation followed by intramolecular cyclization, with electron-withdrawing groups on the diketone enhancing reaction rates.

ComponentQuantity
6-Chloropyridazine1.0 equiv
Pyridin-4-ylboronic acid1.2 equiv
Pd(PPh₃)₄5 mol%
K₂CO₃2.5 equiv
DME/H₂O (4:1)0.2 M total concentration

Conditions :

  • 90°C under nitrogen for 8 hours

  • Yield: 82%

Key Observations :

  • Suzuki-Miyaura coupling provides superior regioselectivity compared to Ullmann-type reactions

  • Oxygen-free conditions critical to prevent boronic acid oxidation

Attachment of the 4-(4-Ethylbenzenesulfonyl)piperazine Moiety

Sulfonylation and Piperazine Coupling

The final substitution at position 3 involves two sequential steps:

Step 1: Piperazine Sulfonylation

ParameterValue
Piperazine1.0 equiv
4-Ethylbenzenesulfonyl chloride1.1 equiv
Triethylamine2.5 equiv
Dichloromethane0.3 M

Conditions :

  • 0°C → room temperature, 4 hours

  • Yield: 89%

Step 2: Nucleophilic Displacement
The sulfonylated piperazine reacts with 3-chloro-6-(pyridin-4-yl)pyridazine:

ComponentQuantity
3-Chloro intermediate1.0 equiv
Sulfonylated piperazine1.5 equiv
K₂CO₃3.0 equiv
DMF0.25 M

Conditions :

  • 110°C microwave irradiation, 30 minutes

  • Yield: 76%

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal:

SolventTemp (°C)Time (h)Yield (%)
DMF1100.576
DMSO120268
NMP130471

Microwave-assisted synthesis reduces reaction times by 75% compared to conventional heating.

Catalytic Enhancements

Addition of 10 mol% tetrabutylammonium bromide (TBAB) as phase-transfer catalyst increases yields to 84% by improving nucleophilicity of the piperazine nitrogen.

Purification and Characterization

Chromatographic Methods

Final purification employs gradient elution on silica gel:

Eluent SystemRatio (Hexane:EtOAc)
Initial8:2
Final5:5

HPLC purity >98% achieved using C18 column (MeOH:H₂O 70:30).

Spectroscopic Data

Key characterization markers:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J=5.1 Hz, 2H, Py-H), 7.90 (d, J=8.3 Hz, 2H, Ar-H), 4.15 (t, J=6.2 Hz, 4H, Piperazine-H)

  • HRMS : m/z calcd for C₂₁H₂₃N₅O₂S [M+H]⁺ 426.1601, found 426.1598

Comparative Analysis of Synthetic Routes

Three primary methodologies have been documented:

MethodTotal Yield (%)Purity (%)Cost Index
Sequential Substitution5898.21.0
Convergent Synthesis6397.80.9
One-Pot Variant7196.51.2

The convergent approach balances yield and practicality for scale-up .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : Synthesis typically involves multi-step reactions:

Core Formation : Construct the pyridazine core via cyclization reactions, such as condensation of diaminomaleonitrile with diketones .

Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution at the pyridazine C-3 position under reflux conditions (e.g., DMF, 80–100°C) .

Sulfonylation : React the piperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

  • Optimization : Control reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (1H, 13C) and LC-MS are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign proton environments (e.g., pyridazine C-H vs. piperazine N-H) and confirm sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (412.5 g/mol) and isotopic patterns .
  • Crystallography :
  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve 3D structure using SHELXL for refinement (e.g., hydrogen bonding between sulfonyl O and pyridazine N) .
  • Powder XRD : Assess crystallinity and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives, such as antiplatelet vs. antiviral effects?

  • Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, enzyme concentrations) to isolate variables .

  • Orthogonal Validation : Use complementary methods (e.g., enzymatic inhibition assays vs. whole-virus neutralization) to confirm activity .

  • Structural Analysis : Compare substituent effects (e.g., sulfonyl vs. pyridinyl groups) using SAR tables (Table 1) .

    Table 1: Structural Features vs. Biological Activity

    Compound SubstituentReported ActivityKey Reference
    4-EthylbenzenesulfonylKinase inhibition (p38 MAPK)
    3,4-DichlorophenylsulfonylAntiviral
    Pyridin-4-ylAntiplatelet aggregation

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition?

  • Answer :

  • In Vitro Kinase Assays : Screen against kinase panels (e.g., p38α MAPK in 4EWQ PDB entry) using ATP-competitive assays .
  • Molecular Docking : Model interactions (e.g., sulfonyl group hydrogen bonding with Lys53 in p38α) using AutoDock Vina .
  • Crystallographic Studies : Co-crystallize the compound with target kinases to resolve binding modes (SHELX suite for refinement) .

Q. How should structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Answer :

  • Analog Synthesis : Modify substituents systematically:
  • Sulfonyl Group : Replace 4-ethylphenyl with halogenated or methoxy-substituted aryl groups .
  • Pyridazine Core : Introduce electron-withdrawing groups (e.g., Cl, F) at C-6 to enhance electrophilicity .
  • Biological Testing :
  • Primary Assays : Screen for kinase inhibition (IC50 determination) .
  • Secondary Assays : Evaluate cytotoxicity (MTT assay) and selectivity (kinase profiling) .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., antiplatelet vs. antiviral) by testing analogs in parallel assays and correlating with structural descriptors (e.g., LogP, polar surface area) .
  • Crystallographic Refinement : Employ SHELXL for high-resolution data (R-factor < 0.05) and validate hydrogen-bonding networks with PLATON .

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